molecular formula C8H6ClNO3 B1623745 2-(4-Nitrophenyl)acetyl chloride CAS No. 50434-36-1

2-(4-Nitrophenyl)acetyl chloride

Cat. No.: B1623745
CAS No.: 50434-36-1
M. Wt: 199.59 g/mol
InChI Key: FYXZTVPBFJQFBO-UHFFFAOYSA-N
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Description

Synthesis from Carboxylic Acid Precursors

The most common and direct method for synthesizing 2-(4-nitrophenyl)acetyl chloride involves the chlorination of 4-nitrophenylacetic acid. This transformation can be efficiently achieved using standard chlorinating agents such as thionyl chloride and oxalyl chloride.

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides due to its reliability and the convenient removal of byproducts. wikipedia.orgmasterorganicchemistry.com The reaction between 4-nitrophenylacetic acid and thionyl chloride proceeds to form this compound, with the ancillary products being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. masterorganicchemistry.comresearchgate.net

The general mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent collapse of this intermediate, often facilitated by a nucleophilic catalyst like N,N-dimethylformamide (DMF), results in the desired acyl chloride. masterorganicchemistry.comyoutube.com For laboratory-scale preparations, refluxing the carboxylic acid with an excess of thionyl chloride is a common practice to ensure complete conversion. orgsyn.org

Table 1: Reaction Parameters for Thionyl Chloride-Mediated Synthesis

Parameter Condition Reference
Reactant 4-Nitrophenylacetic Acid guidechem.com
Reagent Thionyl Chloride (SOCl₂) wikipedia.org
Catalyst (optional) N,N-Dimethylformamide (DMF) youtube.com
Temperature Reflux orgsyn.org

Oxalyl chloride ((COCl)₂) is another effective and often milder alternative to thionyl chloride for the synthesis of acyl chlorides. wikipedia.orgthermofisher.kr It is particularly favored when sensitive functional groups are present in the molecule, as it tends to be more selective and the reactions can often be carried out at lower temperatures. wikipedia.org The byproducts of the reaction with oxalyl chloride are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all volatile and easily removed. orgsyn.org

The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), and often with a catalytic amount of DMF. orgsyn.orgorgsyn.org The use of an excess of oxalyl chloride can help to drive the reaction to completion. orgsyn.org

Table 2: Reaction Parameters for Oxalyl Chloride-Mediated Synthesis

Parameter Condition Reference
Reactant 4-Nitrophenylacetic Acid guidechem.com
Reagent Oxalyl Chloride ((COCl)₂) wikipedia.org
Catalyst N,N-Dimethylformamide (DMF) orgsyn.orgorgsyn.org
Solvent Dichloromethane (DCM) orgsyn.orgorgsyn.org

Direct Acylation Routes from Related Aromatic Compounds

While the conversion from the corresponding carboxylic acid is the most direct and common route, Friedel-Crafts acylation reactions can, in principle, be used to introduce the acetyl chloride group directly onto a nitrated aromatic ring. guidechem.com However, the strong deactivating effect of the nitro group on the aromatic ring makes direct acylation of nitrobenzene (B124822) with chloroacetyl chloride challenging. Friedel-Crafts acylations generally require an activated aromatic ring or forceful conditions that might not be compatible with the nitro group.

In a related context, the acylation of aromatic compounds is a well-established method. For instance, aromatic compounds can react with oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the corresponding acyl chloride. wikipedia.orgthermofisher.kr This method is more typically applied to less deactivated aromatic systems.

Conversion via Acetyl Chloride in Acidic Reaction Environments

The direct use of acetyl chloride to synthesize this compound from a precursor like 4-nitrotoluene (B166481) would involve a more complex and less direct synthetic pathway. Acylation of a methyl group is not a standard transformation. However, acetyl chloride is a common acylating agent in other contexts, such as the acylation of 2-nitrobiphenyl (B167123) to form 4-acetyl-2'-nitrobiphenyl. prepchem.com This highlights its role in creating carbon-carbon bonds through acylation rather than direct conversion to an acetyl chloride from a non-acidic precursor.

Process Optimization Strategies for Laboratory-Scale Production

For the laboratory-scale synthesis of this compound, several factors can be optimized to improve yield and purity. When using thionyl chloride or oxalyl chloride, the reaction conditions can be fine-tuned.

Key optimization parameters include:

Reagent Stoichiometry: Using a slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid. orgsyn.orgorgsyn.org

Catalyst Use: The addition of a catalytic amount of DMF can significantly accelerate the reaction rate, particularly with oxalyl chloride. orgsyn.orgorgsyn.org

Temperature Control: While thionyl chloride reactions often require heating, oxalyl chloride reactions can frequently be run at or below room temperature, offering better control and selectivity. orgsyn.orgwikipedia.org

Solvent Choice: Anhydrous, inert solvents like dichloromethane or toluene (B28343) are preferable to prevent hydrolysis of the acyl chloride product. orgsyn.org

Work-up Procedure: Removal of excess chlorinating agent and byproducts is crucial. This is often achieved by rotary evaporation due to the volatility of the reagents and byproducts. orgsyn.orgorgsyn.org Subsequent purification may involve vacuum distillation or recrystallization.

A continuous flow process has been demonstrated for the related acetylation and nitration of 4-fluoro-2-methoxyaniline, suggesting that microreactor technology could be a viable strategy for optimizing the production of nitrophenyl derivatives on a larger laboratory or pilot scale, offering enhanced control over reaction parameters and improved safety. acs.org

Electrophilic Acylation Reactions

Due to its enhanced electrophilicity, this compound readily undergoes electrophilic acylation reactions with a variety of nucleophiles. These reactions involve the substitution of the chlorine atom with the nucleophile, leading to the formation of a new acyl derivative.

Esterification with Various Alcohol Substrates

This compound reacts with alcohols to form the corresponding esters. This reaction, known as esterification, is a common method for synthesizing esters. The reaction proceeds through a nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. iiste.org The general reaction involves the attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

A variety of alcohol substrates can be used in this reaction, leading to a diverse range of esters. iiste.org The reaction conditions are typically mild, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. pearson.com

Below is a table showcasing the esterification of this compound with different alcohols:

Alcohol SubstrateProduct
MethanolMethyl 2-(4-nitrophenyl)acetate
Ethanol (B145695)Ethyl 2-(4-nitrophenyl)acetate
IsopropanolIsopropyl 2-(4-nitrophenyl)acetate
Benzyl alcoholBenzyl 2-(4-nitrophenyl)acetate

Amide Bond Formation with Primary and Secondary Amines

Similar to esterification, this compound reacts vigorously with primary and secondary amines to form amides. libretexts.org This reaction is a cornerstone of peptide synthesis and the formation of other amide-containing compounds. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. youtube.com

The reaction with primary amines yields N-substituted amides, while secondary amines produce N,N-disubstituted amides. libretexts.org These reactions are generally rapid and often exothermic. libretexts.org

The following table illustrates the formation of amides from this compound and various amines:

Amine SubstrateProduct
Ammonia2-(4-Nitrophenyl)acetamide
MethylamineN-Methyl-2-(4-nitrophenyl)acetamide
DimethylamineN,N-Dimethyl-2-(4-nitrophenyl)acetamide
Aniline (B41778)N-Phenyl-2-(4-nitrophenyl)acetamide

Acylation of Biologically Significant Nucleophiles (e.g., Amino Acids, Peptides)

The high reactivity of this compound makes it a useful tool for the acylation of biologically important molecules like amino acids and peptides. In these reactions, the nucleophilic groups of the biomolecules, such as the amino group of amino acids, attack the acyl chloride. pearson.comasianpubs.org

The acylation of amino acids can be selective, with the more nucleophilic amino group reacting in preference to the carboxylate group. pearson.com This selectivity is crucial in peptide synthesis, where specific modifications are desired. However, acylation of diamino acids with acyl chlorides can lead to disubstituted products if not carefully controlled. google.com The 2-(4-nitrophenyl)acetyl group can also be used as a protecting group for hydroxyl functions in certain synthetic strategies.

Hydrolytic Decomposition Pathways

In the presence of water, this compound undergoes hydrolysis to form 2-(4-nitrophenyl)acetic acid and hydrochloric acid. cymitquimica.com This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. youtube.com The presence of the electron-withdrawing nitro group makes the acyl chloride particularly sensitive to moisture, necessitating anhydrous conditions for its storage and handling. cymitquimica.com

The hydrolysis proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion, the better leaving group. youtube.com Under basic conditions, the resulting carboxylic acid will be deprotonated to form the carboxylate salt. masterorganicchemistry.com

Investigations into Nucleophilic Substitution Mechanisms

The reactions of this compound are classic examples of nucleophilic acyl substitution. masterorganicchemistry.com The mechanism generally proceeds through a two-step addition-elimination pathway. youtube.commasterorganicchemistry.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group. youtube.comyoutube.com

Impact of Solvent Systems on Reaction Kinetics and Selectivity

The choice of solvent can significantly influence the kinetics and selectivity of reactions involving this compound. Polar aprotic solvents like acetonitrile (B52724) can be effective for reactions such as esterification. nih.gov In some cases, reactions can be carried out under solvent-free conditions, which can be more environmentally friendly. iiste.org

For reactions with amino acids, the solvent system can affect the rate of acylation. For instance, studies on the acylation of α-amino acids have shown that increasing the water content in a binary solvent mixture can decrease the activation energy of the reaction. asianpubs.org The polarity of the solvent can also play a role in the selectivity of acylation, particularly when multiple nucleophilic sites are present in the substrate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXZTVPBFJQFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198471
Record name Benzeneacetyl chloride, 4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50434-36-1
Record name Benzeneacetyl chloride, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050434361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetyl chloride, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Properties of 2 4 Nitrophenyl Acetyl Chloride

Chemical and Physical Properties

2-(4-Nitrophenyl)acetyl chloride is a solid at room temperature, typically appearing as a powder. sigmaaldrich.com It has a melting point of 46-47 °C. sigmaaldrich.com Key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 50434-36-1
Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
Melting Point 46-47 °C
Boiling Point 328.9 °C at 760 mmHg
Density 1.399 g/cm³
Appearance Powder

Note: Some properties like boiling point are predicted values. echemi.com

Molecular Structure and Spectroscopic Data

The molecular structure of this compound consists of a phenylacetyl chloride core with a nitro group substituted at the para-position (position 4) of the benzene (B151609) ring.

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show a strong absorption band characteristic of the carbonyl group (C=O) in the acyl chloride, typically around 1785-1815 cm⁻¹. Additionally, characteristic peaks for the nitro group (around 1520 and 1345 cm⁻¹) and the C-Cl bond would be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would exhibit signals for the aromatic protons and the methylene (B1212753) (-CH2-) protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the structure.

Synthesis and Manufacturing

The primary laboratory-scale synthesis of 2-(4-nitrophenyl)acetyl chloride involves the reaction of 2-(4-nitrophenyl)acetic acid with a chlorinating agent. Common chlorinating agents used for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent.

A general synthetic route is as follows:

2-(4-Nitrophenyl)acetic acid + Thionyl chloride → this compound + SO₂ + HCl

This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.

Applications in Advanced Organic Synthesis

Intermediates in Pharmaceutical Compound Development

2-(4-Nitrophenyl)acetyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the 4-nitrophenylacetyl moiety into a wide range of molecules, which can then be further elaborated into biologically active compounds. cymitquimica.com The nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the creation of diverse chemical libraries for drug discovery. For instance, derivatives of this compound have been investigated for their potential as bioreductively activated prodrugs. nih.gov One such example is the synthesis of N-(2,2-Dimethyl-2-(2-nitrophenyl)acetyl)-4-aminocyclophosphamide, a potential prodrug of the cytotoxic agent phosphoramide (B1221513) mustard. nih.gov

Precursors for Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry, where it is employed as a precursor for the synthesis of pesticides and herbicides. cymitquimica.comlookchem.comgoogle.com The 4-nitrophenylacetyl scaffold can be incorporated into molecules designed to target specific biological pathways in pests and weeds. The versatility of the nitro group allows for the generation of a variety of derivatives with different biological activities. For example, 2,5-dimethyl phenylacetyl chloride, a related compound, is a key intermediate in the synthesis of spirotetramat, a modern insecticide. google.com

Advanced Derivatization Strategies for Complex Biomolecules

The high reactivity of this compound makes it a suitable reagent for the derivatization of complex biomolecules. chemicalbook.com Derivatization is a technique used to modify a molecule to enhance its properties for analysis, such as improving its volatility for gas chromatography or its ionization efficiency for mass spectrometry. science.gov By reacting with functional groups like amines and alcohols present in biomolecules, this compound can introduce a tag that facilitates their detection and quantification. cymitquimica.comlibretexts.org This is particularly useful in metabolomics and proteomics for the analysis of complex biological samples. science.gov

Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides a versatile starting material for their synthesis.

Synthesis of Thiazolidinone Derivatives

Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov The reaction of this compound with appropriate precursors can lead to the formation of various thiazolidinone derivatives. For example, it can be used to acylate a primary amine, followed by reaction with a thioglycolate to construct the thiazolidinone ring. The resulting 2-(4-nitrophenyl) substituted thiazolidinones can be further modified to explore their structure-activity relationships. rdd.edu.iq

Formation of Pyrazoline and Pyrazole (B372694) Systems

Pyrazolines and pyrazoles are five-membered nitrogen-containing heterocycles that are prevalent in many biologically active compounds. nih.govnih.gov The synthesis of these systems can be achieved through the reaction of this compound with hydrazine (B178648) derivatives. The acetyl chloride can first react with a suitable substrate to form a chalcone-like intermediate, which then undergoes cyclocondensation with hydrazine to yield the pyrazoline or pyrazole ring. The specific reaction conditions determine whether the final product is a pyrazoline or the more aromatic pyrazole. nih.gov

Elaboration into Isoxazole (B147169) Derivatives

The synthesis of isoxazoles, a class of five-membered heterocyclic compounds with significant pharmacological interest, typically involves the reaction of hydroxylamine (B1172632) with a suitable three-carbon component, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound. nanobioletters.comnih.gov Another prevalent method is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. nanobioletters.com

While these general methodologies are well-established for isoxazole ring construction, the direct application of this compound as a primary starting material for isoxazole synthesis is not extensively documented in prominent chemical literature. Theoretically, it could be envisioned as a precursor to a β-keto ester or a similar intermediate which could then be cyclized with hydroxylamine. However, established routes, such as the reaction of (2-nitrophenyl)isoxazoles to form other heterocycles or the condensation of hydroxylamine hydrochloride with chalcones derived from 4-nitrobenzaldehyde, are more commonly reported for incorporating the nitrophenyl moiety into isoxazole-related structures. nih.govnih.gov

Utilization in the Synthesis of Coumarin (B35378) Derivatives

Coumarins, or benzopyrones, are a critical class of heterocyclic compounds. Their synthesis is often achieved through classic named reactions such as the Pechmann, Perkin, Knoevenagel, or Claisen condensations, which typically involve the reaction of a phenol (B47542) with a β-ketoester or an α,β-unsaturated acid. researchgate.net

The direct use of this compound in these well-known synthetic pathways to produce coumarin derivatives is not a commonly reported application. Synthesis of nitro-substituted coumarins generally proceeds via the nitration of a pre-formed coumarin ring or by using nitrated phenols or other nitrated precursors in standard condensation reactions. For instance, the synthesis of 3-amidocoumarins has been achieved by reacting 3-amino-4-hydroxycoumarin with various substituted acid chlorides, but this builds upon an existing coumarin structure rather than forming the ring itself. nih.gov

Formation of Benzoxazinone (B8607429) Derivatives

A significant application of acyl chlorides is in the synthesis of 4H-3,1-benzoxazin-4-ones. The established method involves the reaction of anthranilic acid with an acyl chloride in a suitable solvent, often pyridine (B92270). rsc.orgresearchgate.net The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to yield the final benzoxazinone ring system. researchgate.net

Following this general principle, this compound serves as a direct precursor for the synthesis of 2-(4-nitrobenzyl)-4H-3,1-benzoxazin-4-one. The reaction with anthranilic acid yields the corresponding N-(2-(4-nitrophenyl)acetyl)anthranilic acid, which upon treatment with a dehydrating agent like acetic anhydride (B1165640) or cyanuric chloride, cyclizes to the target benzoxazinone. researchgate.netrsc.org These benzoxazinone derivatives are valuable intermediates themselves, particularly for the synthesis of quinazolinone-based compounds with a wide range of biological activities. generis-publishing.com

Table 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

Reactant A Reactant B Product
Anthranilic Acid Benzoyl Chloride 2-Phenyl-4H-3,1-benzoxazin-4-one rsc.orgresearchgate.net

This table presents a known reaction and its logical extension to the title compound.

Application in the Synthesis of Cephalosporanic Acid Derivatives

The backbone of modern semi-synthetic β-lactam antibiotics, particularly cephalosporins, is 7-aminocephalosporanic acid (7-ACA). researchgate.netnih.govnih.gov The modification of this core structure by acylating the C-7 amino group with various acyl chlorides is a cornerstone of pharmaceutical synthesis, allowing for the introduction of diverse side chains that modulate the antibiotic's spectrum of activity and pharmacokinetic properties. researchgate.netgoogle.com

The general reaction involves the condensation of 7-ACA with an activated carboxylic acid, typically an acyl chloride, to form an amide bond. researchgate.net In this context, this compound can be used as the acylating agent to introduce the 4-nitrobenzyl side chain onto the 7-ACA nucleus. This would result in a novel cephalosporin (B10832234) derivative, (6R,7R)-7-(2-(4-nitrophenyl)acetamido)-3-(acetoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. While specific industrial synthesis of this particular analogue is not widely documented, the methodology is standard. For example, cefotaxime (B1668864) is synthesized by acylating 7-ACA with 2-(2-chloroacetamidothiazol-4-yl)-2-(syn)-methoxyimino acetyl chloride. researchgate.net The use of acyl chlorides is fundamental to creating the vast library of existing cephalosporin antibiotics. google.com

Role in the Production of Dyes and Pigments

The 4-nitrophenyl group is a common structural motif in many synthetic dyes and pigments, often acting as a key chromophore. epa.govnih.gov The synthesis of such colorants, particularly azo dyes, typically begins with the diazotization of an aromatic amine, such as 4-nitroaniline, followed by a coupling reaction with an electron-rich species like a phenol or another aniline (B41778) derivative. nih.govchegg.com

A direct role for this compound in the final coupling step to form a dye is not the standard synthetic route. However, its utility lies in its function as an intermediate for preparing more complex molecules that may then be converted into dyes or pigments. wtchem.com For example, this compound could be used to acylate a hydroxyl or amino group on a separate molecule. This resulting amide or ester, which now contains the 4-nitrophenylacetyl moiety, could then be further functionalized or used as a component in a dye synthesis. An example of a related synthesis is the reaction of chloroacetyl chloride with N-methyl-4-nitroaniline to produce an intermediate for further chemical elaboration.

Development of Orthogonal Protecting Groups in Complex Syntheses

In the multi-step synthesis of complex molecules like carbohydrates and peptides, the concept of orthogonal protection is paramount. wikipedia.org This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise manipulation of specific functional groups. wikipedia.org

Research has demonstrated the utility of the nitrophenylacetyl group as a selectively removable protecting group for hydroxyl functions, particularly in carbohydrate chemistry. acs.orgacs.orgnih.gov Specifically, the (2-nitrophenyl)acetyl (NPAc) group, an isomer of the title compound, has been shown to be an effective protecting group. acs.orgacs.org It is readily introduced using 2-nitrophenylacetic acid or its acid chloride and is stable under a wide range of reaction conditions. acs.org

Crucially, the NPAc group is orthogonal to a host of other common protecting groups, including tert-butyldimethylsilyl (TBDMS), 9-fluorenylmethoxycarbonyl (Fmoc), and p-methoxybenzyl (MPM) groups. acs.org The NPAc group can be selectively cleaved under mild reductive conditions using zinc and ammonium (B1175870) chloride (Zn/NH₄Cl), which reduces the nitro group to an amine. This amine then facilitates the intramolecular cleavage of the adjacent ester bond, liberating the hydroxyl group while leaving other protecting groups intact. acs.orgnih.gov While this detailed research focuses on the ortho-isomer, it establishes the nitrophenylacetyl framework as a valuable tool in orthogonal synthesis strategies. Further supporting this concept, the related 2-(4-nitrophenyl)ethyl (NPE) and 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) moieties are employed as universal protecting groups for nucleosides and nucleotides. nih.gov

Table 2: Orthogonality of the (2-Nitrophenyl)acetyl Group

Protecting Group Cleavage Condition Status during NPAc Removal (Zn/NH₄Cl)
(2-Nitrophenyl)acetyl (NPAc) Zn, NH₄Cl Cleaved
tert-Butyldimethylsilyl (TBDMS) F⁻ (e.g., TBAF) Stable acs.org
9-Fluorenylmethoxycarbonyl (Fmoc) Base (e.g., Piperidine) Stable acs.org
Benzyl (Bn) H₂, Pd/C Stable acs.org
p-Methoxybenzyl (MPM) Oxidative (e.g., DDQ, CAN) Stable acs.org

This table is based on data for the ortho-isomer, (2-Nitrophenyl)acetyl, illustrating the principle of orthogonality.

Kinetic Studies of Acylation Processes

Kinetic studies of acylation reactions involving acyl chlorides are crucial for understanding the underlying mechanisms. These reactions can proceed through different pathways, such as an addition-elimination mechanism or an ionic mechanism, depending on the substrate, nucleophile, and solvent. niu.edu

In the context of related compounds, the acylation of phenols by acetyl chloride in acetonitrile (B52724) has been investigated. The reaction with p-nitrophenol, among other substituted phenols, showed that substituted phenols react faster than phenol itself. niu.edu This observation is consistent with a "leveling effect" in the nucleophilicities for attack upon an acylium-chloride ion pair, coupled with a greater effect being exerted upon the ionization process by the more polar substituted phenols. niu.edu

For the methanolysis of acetyl and chloroacetyl chlorides in acetonitrile, a rate expression of Rate = k2[RCOCl][MeOH] + k3[RCOCl][MeOH]2 was determined, indicating both second and third-order kinetics are at play. niu.edu The reactivity order was found to be CH3COCl < CH2ClCOCl < CHCl2COCl, which aligns with an addition-intermediate mechanism being the primary reaction pathway. niu.edu For acetyl chloride, a contribution from an ionic mechanism was also suggested. niu.edu

The enzymatic acylation process has also been a subject of kinetic studies. For instance, the kinetics of the reaction of 4-nitrophenyl acetate (B1210297) with penicillin G acylase from Kluyvera citrophila showed rapid formation of an acetyl-enzyme intermediate. nih.gov The rate constants for the formation and hydrolysis of this intermediate were determined to be 73 mM⁻¹s⁻¹ and 0.76 s⁻¹, respectively. nih.gov A mutant enzyme, F360V, exhibited lower rate constants for both formation (11.1 mM⁻¹s⁻¹) and hydrolysis (0.051 s⁻¹), suggesting that the mutation had a more significant impact on the hydrolysis step. nih.gov

Table 1: Rate Constants for the Acylation and Deacylation of Penicillin G Acylase by 4-Nitrophenyl Acetate This table is interactive. Click on the headers to sort the data.

Enzyme Rate of Formation (mM⁻¹s⁻¹) Rate of Hydrolysis (s⁻¹)
Wild-type 73 0.76
F360V Mutant 11.1 0.051

Data sourced from a study on the rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase. nih.gov

Elucidation of Hydrolysis Reaction Mechanisms

The hydrolysis of acyl chlorides is a fundamental reaction that can proceed through various mechanisms, often influenced by the reaction medium. scholaris.caviu.ca Generally, nucleophilic displacement at an acyl carbon is faster than at a saturated alkyl carbon due to the greater electronegativity of oxygen and reduced steric hindrance. viu.ca The mechanism for the hydrolysis of acid chlorides typically involves a nucleophilic acyl substitution pathway. youtube.com Water acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the departure of the chloride leaving group and deprotonation to yield the carboxylic acid and hydrochloric acid. youtube.com

The study of related compounds provides valuable context. For instance, the hydrolysis of p-nitrophenyl acetate in DMSO-H₂O mixtures showed that the second-order rate constant (kN) increases significantly as the proportion of DMSO in the medium increases. scholaris.ca This indicates a pronounced medium effect on reactivity. scholaris.ca

In the case of 4-nitrophenyl β-D-glucoside, the hydrolysis mechanism is pH-dependent. amazonaws.com At low pH, a specific acid-catalyzed mechanism is observed. amazonaws.com In the neutral pH range, an uncatalyzed dissociative mechanism occurs. amazonaws.com Under basic conditions, the reaction can proceed through bimolecular hydrolysis, neighboring group participation, and to a lesser extent, nucleophilic aromatic substitution. amazonaws.com

Analysis of Solvolysis Mechanisms in Various Solvent Systems

The solvolysis of acyl chlorides, a reaction where the solvent acts as the nucleophile, is highly dependent on the solvent system. The mechanism can shift between an addition-elimination pathway and an Sₙ1/Sₙ2 (ionization) pathway based on the solvent's properties and the substrate's structure. nih.gov

For phenylacetyl chloride, a related compound, the solvolysis mechanism changes from an addition-elimination pathway in ethanol (B145695) to an ionization pathway in aqueous ethanol mixtures with less than 80% alcohol. nih.gov The solvolysis of chloroacetyl chloride in various solvent mixtures, including ethanol/water, methanol/water, and acetone/water, is consistent with a third-order mechanism where one solvent molecule acts as a nucleophile and another as a general base. nih.gov

The extended Grunwald-Winstein equation is a useful tool for analyzing solvent effects in solvolysis reactions. For p-nitrophenyl chloroformate, the analysis across 39 different solvents revealed sensitivities to changes in solvent nucleophilicity and ionizing power that are similar to other chloroformate esters. mdpi.com This suggests that for these compounds, the addition step in an addition-elimination pathway is rate-determining. mdpi.com The inductive electron-withdrawing effect of the nitro group makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack by the solvent and indicating a bimolecular-type mechanism. mdpi.com

The solvolysis of acetyl chloride has been shown to be highly sensitive to the solvent's ionizing power, which is consistent with C-Cl bond cleavage. acs.orgnih.gov However, unlike benzoyl chloride, it does not show a change in reaction channel as the solvent is varied from pure alcohol to water. acs.orgnih.gov Furthermore, acetyl chloride is significantly more sensitive to nucleophilic attack than benzoyl chloride, leading to the proposal of an Sₙ2 mechanism for its solvolysis. acs.orgnih.gov

Table 2: Solvent Effects on the Solvolysis of Acetyl Chloride and Related Compounds This table is interactive. Click on the headers to sort the data.

Compound Solvent Isotope Effect (MeOH/MeOD) Relative Sensitivity to Nucleophilic Attack Proposed Mechanism
Acetyl chloride 1.29 >20-fold higher than benzoyl chloride Sₙ2
p-Methoxybenzoyl chloride 1.22 Similar to acetyl chloride -
Benzoyl chloride 1.55 - Addition-Elimination/Sₙ1

Data compiled from studies on the solvolysis mechanisms of acetyl chloride. acs.orgnih.gov

Structure-Reactivity Relationships in Nucleophilic Attack

The relationship between the structure of a molecule and its reactivity towards nucleophiles is a cornerstone of physical organic chemistry. In the context of acyl transfer reactions, the nature of the leaving group, the non-leaving group, and the nucleophile all play critical roles in determining the reaction mechanism and rate.

Studies on the reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with substituted phenoxides in aqueous DMSO demonstrated a two-step addition-elimination mechanism where the nucleophilic attack is the rate-determining step. mdpi.com The magnitude of the βnuc value, which is a measure of the degree of bond formation between the nucleophile and the substrate in the transition state, can help elucidate the mechanism. mdpi.com For the reaction of 4-nitrophenyl benzoate (B1203000) with aryloxides, a concerted mechanism was proposed based on the observed βnuc value. mdpi.com

The enzymatic hydrolysis of 4-nitrophenyl esters by penicillin G acylase also highlights structure-reactivity relationships. While the enzyme readily hydrolyzes 4-nitrophenyl acetate, it does not show a pre-steady-state burst with 4-nitrophenyl propionate, indicating a sensitivity to the structure of the acyl group. nih.gov Furthermore, a single mutation in the enzyme (F360V) significantly altered the rates of both acylation and deacylation, demonstrating the profound effect of the enzyme's structure on its catalytic activity. nih.gov This mutation impairs the hydrolysis of the acetyl-enzyme intermediate more than its formation. nih.gov

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Detailed quantum chemical calculations specifically for this compound are not extensively reported in peer-reviewed literature. Such calculations are crucial for understanding the electronic structure, molecular orbitals, and predicting the reactivity of the molecule. However, general computed properties are available from chemical databases, which are derived from computational models. These properties offer a basic overview of the molecule's characteristics.

For instance, properties such as the molecular weight, topological polar surface area (TPSA), and the number of rotatable bonds provide foundational information for predicting its physical behavior and potential interactions in a biological or chemical system. The TPSA is a key parameter in the prediction of drug transport properties, and the rotatable bond count is indicative of the molecule's conformational flexibility.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Weight 199.59 g/mol echemi.com
Exact Mass 199.0036207 u echemi.com
XLogP3 2.4 echemi.com
Hydrogen Bond Acceptor Count 3 echemi.com
Rotatable Bond Count 2 echemi.com
Topological Polar Surface Area 62.9 Ų echemi.com
Heavy Atom Count 13 echemi.com
Complexity 206 echemi.com

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

There is a lack of specific studies in the searched scientific literature that apply Density Functional Theory (DFT) to elucidate the reaction mechanisms involving this compound. DFT is a powerful computational method used to investigate the potential energy surfaces of chemical reactions, determine transition state geometries, and calculate activation energies.

Studies on similar molecules, such as the acyl group transfer reactions of 2,4-dinitrophenyl 5-substituted-2-furoates, have utilized kinetic data to propose addition-elimination mechanisms where the initial nucleophilic attack is the rate-determining step. mdpi.com Theoretical investigations using DFT on the reactions of related carbonates, like methyl 4-nitrophenyl carbonate, have also been employed to support proposed stepwise or concerted mechanisms. acs.org However, a direct DFT analysis of the reaction pathways for this compound itself is not available. Such a study would provide valuable insights into its reactivity with various nucleophiles.

Theoretical Prediction and Interpretation of Spectroscopic Parameters (NMR, IR)

No dedicated computational studies predicting the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound were found in the available literature. Theoretical calculations of spectroscopic parameters are invaluable for confirming molecular structures and interpreting experimental data.

Computational methods, often employing DFT, can predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies with a reasonable degree of accuracy. For comparison, experimental and theoretical spectral data are available for simpler, related molecules like acetyl chloride. nist.govchemicalbook.comchemicalbook.com For instance, the experimental IR spectrum for acetyl chloride shows characteristic carbonyl stretching frequencies. chemicalbook.com A theoretical study on this compound would allow for the assignment of its specific spectral peaks to corresponding vibrational modes or atomic nuclei, aiding in its unambiguous identification and structural characterization.

Molecular Geometry and Conformational Analysis

A detailed computational analysis of the molecular geometry and conformational landscape of this compound has not been published in the accessible scientific literature. Such studies, typically performed using methods like DFT, are essential for determining the most stable three-dimensional structure of a molecule and identifying its various low-energy conformers.

Theoretical Examination of Intermolecular Interactions and Crystal Packing

There are no specific theoretical examinations of the intermolecular interactions and crystal packing for this compound available in the reviewed literature. The analysis of crystal structures and intermolecular forces, such as hydrogen bonds and π-π stacking, is fundamental to understanding the solid-state properties of a compound.

While crystal structure analyses have been performed on related compounds, providing insights into their packing arrangements, this information is not directly transferable. unt.edu A computational study, often complemented by Hirshfeld surface analysis, would be necessary to identify the key intermolecular interactions that govern the crystal lattice of this compound and to predict its crystal morphology.

Applications in Organic Synthesis

The primary application of 2-(4-nitrophenyl)acetyl chloride in organic synthesis is as a precursor for the synthesis of a wide range of other compounds.

Synthesis of Esters and Amides: As previously mentioned, it is a key reagent for the preparation of esters and amides containing the 4-nitrophenylacetyl moiety. These derivatives can have applications in various fields, including materials science and medicinal chemistry. For example, derivatives of 2-nitrophenylacetic acid have shown potential herbicidal activity.

Synthesis of Heterocyclic Compounds: It can be used in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of tetrahydroisoquinolines and other nitrogen-containing heterocycles. nih.gov

Intermediate in Multi-step Syntheses: The 4-nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes this compound a valuable intermediate for creating a library of compounds for screening in drug discovery and other applications.

Analytical Techniques

The purity and identity of 2-(4-nitrophenyl)acetyl chloride are typically assessed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of reactions involving this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used for the separation and quantification of the compound and its reaction products.

Spectroscopic Methods:

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

IR Spectroscopy: Used to identify the key functional groups present in the molecule.

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound.

Advanced Analytical Techniques for Reaction Monitoring and Characterization

Spectroscopic Methodologies for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-(4-Nitrophenyl)acetyl chloride, the IR spectrum is characterized by strong absorption bands that confirm the presence of the key structural motifs: the acyl chloride and the nitro group. The most prominent feature is the carbonyl (C=O) stretching vibration of the acyl chloride, which typically appears at a high frequency, around 1800 cm⁻¹. This high wavenumber is characteristic of the highly electrophilic carbonyl carbon in the acyl chloride moiety.

Additionally, the presence of the nitro group is confirmed by two distinct stretching vibrations: the asymmetric stretch, typically found near 1520 cm⁻¹, and the symmetric stretch. The aromatic ring gives rise to C-H and C=C stretching vibrations in their expected regions. The methylene (B1212753) (-CH2-) group also shows characteristic C-H stretching and bending vibrations.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Acyl Chloride (C=O)Stretch~1800
Nitro Group (NO₂)Asymmetric Stretch~1520
Nitro Group (NO₂)Symmetric Stretch~1350
Aromatic C-HStretch3100-3000
Methylene C-HStretch2950-2850
Aromatic C=CStretch1600-1450

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the unambiguous assignment of its structure.

In the ¹H-NMR spectrum, the aromatic protons exhibit a characteristic splitting pattern. Due to the para-substitution, the protons on the phenyl ring typically appear as two distinct doublets. The electron-withdrawing effect of the nitro group causes the protons closer to it to be deshielded, shifting them downfield. A typical chemical shift range for these aromatic protons is between δ 7.5 and 8.5 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group appear as a singlet, typically in the region of δ 4.0-4.5 ppm.

The ¹³C-NMR spectrum provides further structural confirmation. The carbonyl carbon of the acyl chloride is highly deshielded and appears at a characteristic chemical shift of approximately 170 ppm. The carbons of the aromatic ring will show distinct signals, with the carbon atom bonded to the nitro group being significantly downfield. The methylene carbon signal will appear further upfield.

Table 2: Expected NMR Chemical Shifts (δ) for this compound

GroupNucleusExpected Chemical Shift (ppm)Multiplicity
Aromatic Protons¹H~7.5 - 8.5 Doublets
Methylene Protons (-CH₂-)¹H~4.0 - 4.5Singlet
Carbonyl Carbon (-COCl)¹³C~170 -
Aromatic Carbons¹³C~120 - 150-
Methylene Carbon (-CH₂-)¹³C~45 - 55-

Mass Spectrometry (MS) Based Approaches

Mass spectrometry techniques are vital for determining the molecular weight and confirming the elemental composition of this compound, as well as for providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity. The molecular formula for this compound is C₈H₆ClNO₃. chemicalbook.com HRMS can differentiate this formula from other potential structures with the same nominal mass. The technique is a cornerstone of quality control, capable of detecting and identifying impurities with high sensitivity and accuracy, even when co-eluting with the main compound in a chromatographic separation. nih.gov

Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is predictable and serves as a molecular fingerprint, confirming the connectivity of the atoms. Expected fragmentation pathways for this compound would include the neutral loss of the carbonyl group (CO), the chlorine radical (Cl•), or the nitro group (NO₂). Analyzing these fragments helps to piece together the structure of the parent molecule, providing an additional layer of confirmation that is orthogonal to NMR and IR data.

Chromatographic Separations for Purity and Yield Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and quantifying its yield from a reaction mixture. Due to the high reactivity of acyl chlorides, which readily hydrolyze in the presence of moisture, specialized analytical strategies are often required. americanpharmaceuticalreview.com

One approach involves direct analysis using reversed-phase HPLC. The presence of the nitrophenyl group provides a strong chromophore, allowing for sensitive detection using a UV detector. americanpharmaceuticalreview.com This method can effectively separate the target compound from starting materials and byproducts, such as the hydrolyzed carboxylic acid (2-(4-nitrophenyl)acetic acid). The purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

In some cases, derivatization may be employed to convert the reactive acyl chloride into a more stable derivative, such as an ester or an amide, prior to analysis. americanpharmaceuticalreview.com This can improve chromatographic peak shape and reproducibility. However, for a compound with a built-in chromophore like this compound, direct analysis is often feasible and preferred for its simplicity. Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful hyphenated technique that combines separation with mass identification, allowing for the definitive characterization of any impurities present.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unequivocal proof of structure for this compound, assuming a suitable single crystal can be obtained. The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

In-line Process Analytical Technologies for Reaction Monitoring

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. This approach offers significant advantages over traditional off-line analysis, including improved process understanding, efficiency, and product quality.

For a reaction involving this compound, the consumption of the polar starting material and the formation of a product with a different dipole moment would lead to a change in the dielectric constant (permittivity) and dielectric loss of the mixture. nih.gov By monitoring these changes in real-time using a probe immersed in the reactor, it is possible to follow the reaction kinetics. nih.gov

A study on the esterification of 4-nitrophenol (B140041) demonstrated the successful application of dielectric spectroscopy for in-line reaction monitoring, showing a strong correlation between the dielectric data and off-line measurements by ¹H NMR spectroscopy. nih.gov This technique holds promise for monitoring syntheses involving this compound, providing a non-destructive, real-time method for process control. nih.govresearchgate.net The sensitivity of the measurement is dependent on the change in the dielectric properties over the course of the reaction. nih.gov

Research Laboratory Safety and Handling Protocols

Comprehensive Hazard Identification and Risk Assessment in Research Settings

A thorough hazard identification and risk assessment is the foundational step before commencing any work with 2-(4-Nitrophenyl)acetyl chloride. This compound is classified as a corrosive and reactive substance. nj.govcymitquimica.com It can cause severe skin burns and eye damage upon contact. nj.govsigmaaldrich.comsigmaaldrich.com Inhalation of its vapors may lead to respiratory irritation. sigmaaldrich.com The presence of the nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and thus very reactive. cymitquimica.com

A key hazard is its violent reaction with water, which produces heat and corrosive hydrogen chloride gas. nj.govchemguide.co.uk This reactivity extends to other substances such as alcohols, strong bases, oxidizing agents, and amines. nj.gov Therefore, a critical part of the risk assessment involves identifying all potential sources of moisture and incompatible materials in the experimental setup and storage areas. The assessment should also consider the scale of the reaction, as larger quantities pose a greater risk.

Hazard Identification Summary:

HazardDescriptionSource
CorrosiveCauses severe skin burns and eye damage. nj.govsigmaaldrich.comsigmaaldrich.com
ReactiveReacts violently with water, alcohols, strong bases, and oxidizing agents. nj.govchemguide.co.uk nj.govcymitquimica.com
Inhalation HazardMay cause respiratory irritation. sigmaaldrich.com
FlammableAcyl chlorides are generally flammable. nj.gov nj.gov

Essential Personal Protective Equipment (PPE) for Laboratory Personnel

To minimize the risk of exposure, all personnel handling this compound must use appropriate personal protective equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment:

PPE CategorySpecific RecommendationsSource
Eye Protection Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors. wcu.edubasf.com
Hand Protection Wear appropriate chemical-resistant gloves. Butyl-rubber gloves are often recommended for handling acyl chlorides. wcu.edu It is crucial to check the glove manufacturer's compatibility chart for the specific chemical. wcu.edu
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required to protect the skin. wcu.edu
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. wcu.edu In situations where a fume hood is not feasible or as a secondary precaution, a full-face respirator with appropriate cartridges may be necessary. wcu.edu wcu.edu

Implementation of Engineering Controls for Safe Chemical Handling (e.g., Chemical Fume Hoods, Ventilation Systems)

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals like this compound.

Chemical Fume Hoods: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. wcu.edu The fume hood provides essential ventilation to capture and exhaust harmful vapors.

Ventilation Systems: The laboratory should have a robust general ventilation system to ensure good air quality and to dilute any fugitive emissions. chemos.de

Closed Systems: Whenever possible, handling this compound within a closed system can significantly reduce the risk of exposure. basf.comitcilo.org

Emergency Equipment: Easily accessible and regularly maintained safety showers and eyewash stations are critical in case of accidental exposure. wcu.edubasf.comfishersci.com

Secure Storage Requirements for Reactive Acyl Chlorides

Proper storage of this compound is crucial to prevent accidental reactions and degradation.

Moisture-Free Environment: Due to its high reactivity with water, it must be stored in a dry, cool, and well-ventilated area, away from any sources of moisture. wcu.edufishersci.com Storage under an inert gas like nitrogen or argon is recommended. sigmaaldrich.comwcu.edufishersci.com

Incompatible Materials: The compound should be stored separately from incompatible materials such as alcohols, bases, oxidizing agents, and amines. nj.govwcu.edufishersci.com

Container Integrity: Containers must be tightly sealed and clearly labeled. wcu.educhemos.de If the original container is opened, it must be carefully resealed to prevent leakage and moisture ingress. wcu.edu

Corrosive Storage: Store in a corrosive-resistant container or a cabinet designed for corrosive materials. sigmaaldrich.com

Emergency Response Procedures for Chemical Spills and Accidental Exposures

In the event of a spill or accidental exposure, a swift and appropriate response is essential.

Accidental Exposure:

Exposure RouteFirst Aid ProcedureSource
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. nj.govwcu.edurice.edu Seek immediate medical attention. nj.govwcu.edu
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. nj.govwcu.edurice.edu Seek immediate medical attention. nj.govwcu.edu
Inhalation Move the affected person to fresh air. nj.govwcu.edu If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. nj.govwcu.edu
Ingestion Do NOT induce vomiting. wcu.eduitcilo.org Rinse the mouth with water and seek immediate medical attention. wcu.eduitcilo.org

Chemical Spills:

For minor spills within a chemical fume hood, trained laboratory personnel can manage the cleanup.

Alert others in the vicinity and restrict access to the area. wcu.edu

Wear appropriate PPE , including respiratory protection. wcu.edu

Contain the spill using a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent designed for acid chlorides. nj.govrice.edu Do NOT use water or combustible materials. nj.gov

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal. nj.govwcu.edu

Decontaminate the spill area with a suitable solvent (e.g., as recommended by safety data sheets) and then wash with soap and water. nj.gov

For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact the institution's emergency response team. nj.gov

Best Practices for Chemical Waste Management and Disposal

All waste containing this compound must be treated as hazardous waste.

Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container. sigmaaldrich.comwcu.edu Do not mix with other waste streams unless explicitly permitted by hazardous waste guidelines. sigmaaldrich.com

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name. wcu.edu

Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it can be collected by trained hazardous waste personnel. wcu.edu

Disposal: Disposal must be carried out by a licensed chemical waste management company in accordance with all local, state, and federal regulations. unodc.orgfishersci.com Incineration is a common disposal method for such compounds, but the process must be carefully managed to handle the combustion byproducts. basf.com

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for 2-(4-Nitrophenyl)acetyl Chloride Transformations

The development of innovative catalytic systems is paramount to expanding the synthetic utility of this compound. Current research is geared towards the discovery of catalysts that can mediate its reactions with higher efficiency, selectivity, and under milder conditions than traditional methods.

One promising area is the application of organocatalysis . Chiral organocatalysts, for instance, could enable the enantioselective introduction of the 4-nitrophenylacetyl moiety, a crucial step in the synthesis of optically active pharmaceuticals. The exploration of different organocatalyst families, such as those based on proline, cinchona alkaloids, and squaramides, may yield highly effective systems for stereocontrolled acylations.

Biocatalysis also presents a significant opportunity. Enzymes, such as lipases and proteases, could be employed for the highly selective acylation of a wide range of substrates, including alcohols, amines, and thiols, with this compound. This approach offers the benefits of high enantioselectivity and operation in aqueous media under mild conditions, aligning with the principles of green chemistry.

Furthermore, the use of nanocatalysts is an emerging frontier. The unique properties of nanoparticles, such as high surface-area-to-volume ratios and tunable reactivity, could lead to the development of highly active and recyclable catalysts for transformations involving this compound. Research into magnetic nanoparticles functionalized with catalytic moieties is particularly attractive as it allows for easy separation and reuse of the catalyst.

Catalytic SystemPotential AdvantagesResearch Focus
OrganocatalysisEnantioselectivity, metal-free reactionsDevelopment of chiral catalysts for asymmetric synthesis
BiocatalysisHigh selectivity, mild reaction conditions, green solventsScreening of enzymes for novel acylation reactions
NanocatalysisHigh activity, recyclabilitySynthesis of functionalized nanoparticles for efficient catalysis

Integration into Sustainable and Green Chemistry Methodologies

The chemical industry's shift towards sustainability has spurred research into greener synthetic methods. For this compound, this involves the adoption of environmentally benign solvents, the development of atom-economical reactions, and the use of continuous flow technologies.

The replacement of volatile and hazardous organic solvents with green solvents like ionic liquids, deep eutectic solvents, or even water is a key research objective. Investigating the solubility and reactivity of this compound in these alternative media is crucial for developing more sustainable processes.

Atom economy is another central tenet of green chemistry. Future research will likely focus on designing reactions that maximize the incorporation of all atoms from the starting materials into the final product. This could involve the development of novel multi-component reactions where this compound is a key reactant.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The translation of key transformations involving this compound to flow systems could lead to more efficient and scalable production of its derivatives.

Development of New Synthetic Pathways to Highly Functionalized Derivatives

The inherent reactivity of the acyl chloride group in this compound makes it an ideal starting point for the synthesis of a diverse array of highly functionalized molecules. Research in this area is focused on expanding its synthetic applications beyond simple acylation reactions.

A significant area of exploration is its use in the synthesis of heterocyclic compounds . By reacting this compound with appropriately functionalized precursors, a wide variety of nitrogen, oxygen, and sulfur-containing heterocycles can be accessed. These scaffolds are prevalent in many biologically active molecules, making this a particularly important avenue of research.

The development of multi-component reactions (MCRs) involving this compound is another promising direction. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and diversity.

Furthermore, its application in the synthesis of bioactive molecules remains a key driver of research. For example, it can be used as a building block for the synthesis of novel antibiotics, anti-inflammatory agents, and enzyme inhibitors.

Advanced Applications in Materials Science and Polymer Chemistry

The properties of the 4-nitrophenyl group, such as its electron-withdrawing nature and potential for further functionalization, make this compound an attractive monomer for the synthesis of advanced materials and polymers.

Research is underway to incorporate this molecule into polymers to impart specific properties. For example, the nitro group can be reduced to an amine, which can then be used for cross-linking or for the attachment of other functional groups. This could lead to the development of new materials with tailored mechanical, thermal, or optical properties.

The synthesis of functional materials with applications in electronics and optics is another area of interest. The polar nature of the nitro group could be exploited to create materials with interesting non-linear optical properties. Additionally, the aromatic ring system provides a scaffold for the construction of conjugated polymers and other materials with potential applications in organic electronics.

Methodologies for High-Throughput Synthesis and Screening of Derivatives

To accelerate the discovery of new derivatives of this compound with desired properties, high-throughput synthesis and screening methodologies are being explored. These approaches allow for the rapid generation and evaluation of large libraries of compounds.

Combinatorial chemistry techniques can be employed to react this compound with a diverse set of building blocks, creating a library of derivatives. This can be coupled with high-throughput screening assays to quickly identify compounds with interesting biological activity or material properties. This approach is particularly valuable in drug discovery and materials science.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Characterization Techniques

A fundamental understanding of the relationship between the structure of this compound and its reactivity is crucial for the rational design of new synthetic methods and materials. Advanced characterization techniques are being employed to probe these relationships in detail.

Computational studies , such as those based on Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of the molecule. These studies can help to predict reaction pathways and to understand the role of catalysts in transformations involving this compound.

Kinetic studies of its reactions can provide quantitative data on reaction rates and mechanisms. This information is essential for optimizing reaction conditions and for developing a deeper understanding of the factors that control its reactivity.

Q & A

Basic: What are the key physical properties of 2-(4-Nitrophenyl)acetyl chloride relevant to experimental handling?

Answer:
The compound exhibits the following properties critical for lab handling and reaction design:

PropertyValue
Molecular FormulaC₈H₆ClNO₃
Molecular Weight199.59 g/mol
Density1.399 g/cm³
Boiling Point328.9°C at 760 mmHg
Flash Point152.7°C

These properties influence storage (e.g., moisture-sensitive due to acyl chloride reactivity), solvent selection (e.g., anhydrous CH₂Cl₂ or THF), and safety protocols (use of fume hoods and protective equipment to avoid inhalation) .

Basic: What synthetic routes are used to prepare this compound?

Answer:
The compound is typically synthesized via acyl chloride formation from the corresponding carboxylic acid:

Reaction with Oxalyl Chloride : React 2-(4-nitrophenyl)acetic acid with oxalyl chloride (1.5–2.0 eq) in anhydrous dichloromethane (DCM) under nitrogen. Catalytic DMF (1–2 drops) accelerates the reaction.

Purification : Remove excess oxalyl chloride and solvent under reduced pressure. The crude product can be used directly or purified via distillation (if stable).

This method aligns with protocols for analogous compounds, such as 2-(phenylthio)acetyl chloride synthesis .

Basic: What spectroscopic techniques validate the structure of this compound and its derivatives?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm the presence of the 4-nitrophenyl group (e.g., aromatic protons at δ 8.2–8.4 ppm) and acyl chloride carbonyl (δ ~170 ppm in ¹³C).
  • IR Spectroscopy : Detect the C=O stretch of the acyl chloride (~1800 cm⁻¹) and nitro group (~1520, 1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 200.05).

Note : Ensure NMR data include multiplicities and J values to resolve structural ambiguities, as missing data can hinder confirmation .

Advanced: How can researchers resolve contradictions in spectral data during derivative synthesis?

Answer:
Contradictions often arise from:

  • Regiochemical Ambiguities : For example, nitro group positioning in substituted phenyl rings. Use NOESY or COSY NMR to confirm substitution patterns.
  • Impurity Artifacts : Recrystallize products using cold methanol or ethanol to remove triethylammonium chloride byproducts (common in acyl chloride reactions) .
  • Cross-Validation : Compare experimental IR/MS data with computational predictions (e.g., DFT calculations) for carbonyl and nitro vibrations.

Case Study: In one study, misassignment of a triazole derivative’s structure was resolved by re-evaluating J values and NOE correlations .

Advanced: What strategies improve reaction yields in nucleophilic acyl substitutions with this compound?

Answer:
Optimization steps include:

Stoichiometric Control : Use 1.1–1.3 eq of acyl chloride to avoid excess reagent hydrolysis.

Base Selection : Triethylamine (2.0–3.0 eq) effectively scavenges HCl, but bulkier bases (e.g., DMAP) may enhance selectivity in crowded systems .

Solvent Choice : Anhydrous DCM or THF minimizes side reactions. Polar aprotic solvents (e.g., acetonitrile) can stabilize transition states in SN2 mechanisms.

Temperature : Reactions at 0–5°C reduce thermal decomposition, while room temperature is suitable for less labile nucleophiles (e.g., amines).

Example : A polymer synthesis achieved 75% yield by maintaining strict anhydrous conditions and slow reagent addition over 48 hours .

Advanced: How does the nitro group influence the reactivity of this compound in heterocyclic synthesis?

Answer:
The electron-withdrawing nitro group :

  • Activates the Acyl Chloride : Enhances electrophilicity, accelerating reactions with weak nucleophiles (e.g., anilines).
  • Directs Cyclization Reactions : In thiadiazole synthesis, nitro-substituted intermediates undergo regioselective ring closure due to resonance stabilization .
  • Impacts Reductive Pathways : Post-reaction, the nitro group can be reduced to an amine (e.g., using SnCl₂·2H₂O) for further functionalization .

Application : Nitro-to-amine reduction enabled the synthesis of antimicrobial 1,3,4-thiadiazole derivatives with IC₅₀ values <10 µM against E. coli .

Advanced: What crystallographic insights exist for derivatives of this compound?

Answer:
X-ray crystallography reveals:

  • Intermolecular Interactions : Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) stabilize crystal packing. For example, a derivative exhibited head-to-tail C–H⋯O interactions along the [101] direction .
  • Conformational Flexibility : The nitro group’s dihedral angle relative to the phenyl ring (~15–20°) affects molecular planarity and packing efficiency .

These insights guide co-crystal design for improved solubility or stability in drug discovery.

Advanced: How can researchers mitigate toxicity risks when handling this compound?

Answer:
Safety protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid HCl gas exposure during reactions.
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal.
  • Toxicity Screening : Test derivatives (e.g., tetrazolium chloride analogs) for prokaryotic toxicity using INT assays .

Note : The compound’s irritant classification (GHS Xi) mandates strict adherence to hazard statements (e.g., H303+H313+H333) .

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2-(4-Nitrophenyl)acetyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.